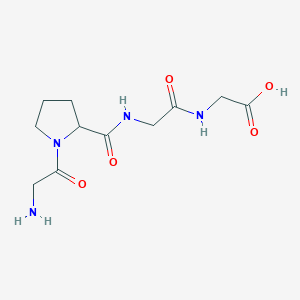

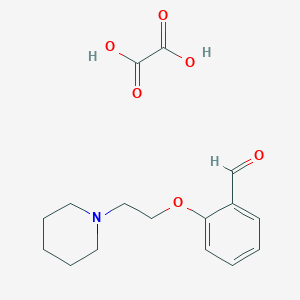

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, such as the tandem sequence of oxa Diels–Alder reaction, retro Diels–Alder reaction, and 6π-electrocyclic ring opening, showcasing the intricate pathways involved in creating structurally similar piperidinyl compounds (Khatri & Samant, 2015). Moreover, the use of piperidino compounds as catalysts for enantioselective arylation of aldehydes further highlights the synthetic versatility and importance of these structures in organic synthesis (Fontes et al., 2004).

Molecular Structure Analysis

The molecular and crystal structures of various piperidinyl compounds have been extensively studied, revealing significant insights into their conformation and interactions within crystals. These studies often involve X-ray diffraction analysis to determine the precise arrangement of atoms and the conformational flexibility afforded by intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidinyl compounds participate in a variety of chemical reactions, reflecting their chemical reactivity and potential for further derivatization. The reactions include, but are not limited to, the formation of CCR5 antagonists through elimination, reduction, and bromination reactions, showcasing the functional versatility of piperidinyl frameworks (Bi, 2014).

Physical Properties Analysis

The physical properties of piperidinyl compounds are characterized by their spectroscopic features, including IR, NMR, and UV-visible spectroscopies. These studies provide insights into the electronic structure, functional groups, and overall molecular geometry of the compounds. For example, the spectroscopic characterization of related oxime compounds offers valuable information on their NLO, NBO, MEP, and HOMO-LUMO analyses (Jalaja et al., 2017).

Applications De Recherche Scientifique

-

Pharmaceutical Applications

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Antimicrobial Activities

- Nitrogen heterocycles with piperidine rings are the most prominent structural features and frequently utilized by pharmaceuticals .

- In this study, the synthesis of new compounds with piperidine motif was disclosed .

- The synthesis of these derivatives was achieved using Wittig olefination, O-alkylation, and nucleophilic substitution reaction .

- The antimicrobial activity was performed by disc diffusion method utilizing Staphylococcus aureus as gram-positive and Escherichia coli as a gram-negative bacterial pathogen .

- Synthesis of Antidepressant Molecules

- Depression is one of the most debilitating conditions in the world today .

- One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .

- The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .

- Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

- Anti-Tubercular Agents

- Tuberculosis is a major global health concern .

- In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

- The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Propriétés

IUPAC Name |

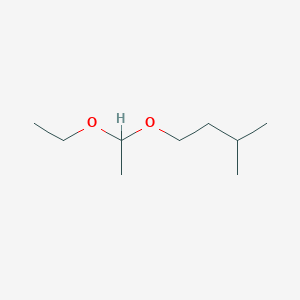

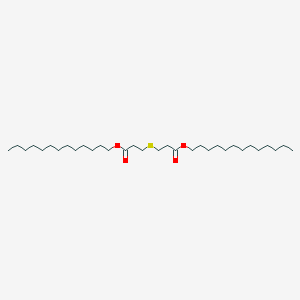

oxalic acid;2-(2-piperidin-1-ylethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.C2H2O4/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7,12H,1,4-5,8-11H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEOGZMECOVNKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387955 |

Source

|

| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |

CAS RN |

14573-94-5 |

Source

|

| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.